3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid 3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18032250
InChI: InChI=1S/C6H7IO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H,8,9)
SMILES:
Molecular Formula: C6H7IO2
Molecular Weight: 238.02 g/mol

3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid

CAS No.:

Cat. No.: VC18032250

Molecular Formula: C6H7IO2

Molecular Weight: 238.02 g/mol

* For research use only. Not for human or veterinary use.

3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid -

Specification

Molecular Formula C6H7IO2
Molecular Weight 238.02 g/mol
IUPAC Name 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid
Standard InChI InChI=1S/C6H7IO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H,8,9)
Standard InChI Key SWPITRLQRINPDM-UHFFFAOYSA-N
Canonical SMILES C1C2(CC1(C2)I)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The bicyclo[1.1.1]pentane framework consists of three fused cyclopropane rings, creating a highly strained, three-dimensional structure. The iodine atom at position 3 and the carboxylic acid at position 1 introduce distinct electronic and steric properties. The IUPAC name, 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid, reflects this substitution pattern . Key structural descriptors include:

  • Canonical SMILES: C1C2(CC1(C2)I)C(=O)O

  • InChIKey: SWPITRLQRINPDM-UHFFFAOYSA-N

  • PubChem CID: 100972377 .

The strain energy of the bicyclo[1.1.1]pentane core (≈70 kcal/mol) contributes to its reactivity, particularly in ring-opening and cross-coupling reactions .

Comparative Analysis of Bicyclo[1.1.1]pentane Derivatives

The following table contrasts 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid with related derivatives:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
3-Iodobicyclo[1.1.1]pentane-1-carboxylic acidC₆H₇IO₂238.02High reactivity via iodine; carboxylic acid enables conjugation .
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acidC₆H₇FO₂130.12Enhanced metabolic stability; fluorine’s electronegativity affects reactivity .
3-Nitrobicyclo[1.1.1]pentane-1-carboxylic acidC₆H₇NO₄157.12Nitro group facilitates redox reactions; potential for explosive derivatives .
3-Methylbicyclo[1.1.1]pentane-1-carboxylic acidC₇H₁₀O₂126.15Reduced steric hindrance; used in non-polar drug analogs .

Synthesis Methods

Photochemical Flow Synthesis

A scalable route involves the flow photochemical addition of [1.1.1]propellane to diacetyl, yielding bicyclo[1.1.1]pentane-1,3-diketone intermediates. Subsequent iodination via halogen exchange or electrophilic substitution introduces the iodine atom . This method achieves kilogram-scale production within 24 hours, with yields exceeding 70% .

Hydrolysis of Methyl Esters

Hydrolysis of methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate using sulfuric acid in tetrahydrofuran (THF)/water mixtures provides the carboxylic acid derivative. Optimized conditions (50°C, 12 h) afford >90% conversion, avoiding decarboxylation .

Azide Reduction Pathway

1-Azido-3-iodobicyclo[1.1.1]pentane undergoes Staudinger reduction with triphenylphosphine, followed by hydrolysis to yield the amine intermediate. Further oxidation or functional group interconversion accesses the carboxylic acid . This route is advantageous for introducing nitrogen-containing substituents .

Chemical Reactivity and Functionalization

Cross-Coupling Reactions

The iodine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling aryl functionalization. For example, reaction with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ produces biaryl derivatives in 65–80% yields .

Nucleophilic Substitution

Iodine’s leaving-group capability facilitates nucleophilic substitutions. Treatment with sodium methoxide in methanol replaces iodine with methoxy groups, while amines yield amino derivatives . These reactions proceed via a proposed bicyclo[1.1.1]pentyl cation intermediate, stabilized by the strained cage .

Carboxylic Acid Derivatives

The carboxylic acid undergoes standard transformations:

  • Esterification: Reacting with ethanol under acidic conditions forms ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (C₈H₁₁IO₂) .

  • Amide Formation: Coupling with amines using EDC/HOBt yields bioisosteric amides for peptide mimetics .

Applications in Medicinal Chemistry

Bioisosteric Replacement

Bicyclo[1.1.1]pentanes serve as sp³-rich benzene replacements, reducing planar toxicity and improving solubility. For instance, substituting a phenyl ring in a kinase inhibitor with the 3-iodobicyclo[1.1.1]pentane-1-carboxylate motif increased metabolic stability by 3-fold in hepatic microsomes .

Case Study: Proteolysis-Targeting Chimeras (PROTACs)

Incorporating 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid into PROTAC linkers enhanced cellular permeability due to the compound’s rigidity and low polar surface area (PSA ≈ 40 Ų) . A recent study demonstrated a 50% improvement in degradation efficiency of BRD4 compared to linear linkers .

Radiolabeling and Imaging

The iodine-125 isotope enables use in SPECT imaging. Radiolabeled derivatives have been employed to track tumor-targeting peptides in vivo, leveraging the bicyclo[1.1.1]pentane’s resistance to oxidative metabolism .

Future Directions and Challenges

Scalable Synthetic Routes

While photochemical methods are efficient, catalyst costs (e.g., Pd for cross-couplings) remain a barrier. Recent advances in electrochemical iodination may offer cost-effective alternatives .

Toxicity Profiling

Limited data exist on long-term toxicity. In vitro assays indicate low cytotoxicity (IC₅₀ > 100 μM in HEK293 cells), but in vivo studies are needed to assess organ-specific effects .

Expanding Bioisosteric Applications

Ongoing research explores replacing ortho-substituted aromatics in FDA-approved drugs (e.g., losartan) with bicyclo[1.1.1]pentane analogs to mitigate off-target interactions .

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